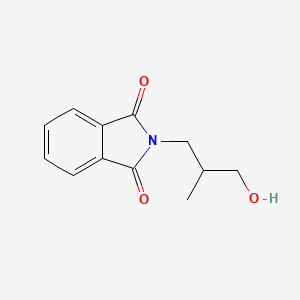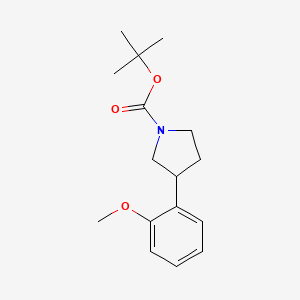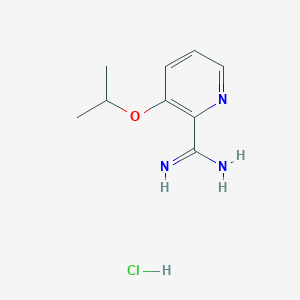
5-Isothiocyanatopyrimidine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Isothiocyanatopyrimidine-2-carbonitrile is a heterocyclic organic compound that features a pyrimidine ring substituted with an isothiocyanate group at the 5-position and a nitrile group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isothiocyanatopyrimidine-2-carbonitrile typically involves the reaction of a pyrimidine derivative with an appropriate isothiocyanate precursor. One common method involves the use of primary amines, which react with carbon disulfide and a base to form the corresponding isothiocyanate. This intermediate can then be reacted with a pyrimidine derivative to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply to the production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
5-Isothiocyanatopyrimidine-2-carbonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines or alcohols to form thiourea or thiocarbamate derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form heterocyclic structures.
Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary or secondary amines, alcohols, and thiols. Typical conditions involve mild heating and the use of a solvent such as ethanol or dichloromethane.
Cyclization Reactions: These reactions often require a catalyst or a base, such as sodium hydride or potassium carbonate, and are conducted under reflux conditions.
Oxidation and Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or oxidizing agents like potassium permanganate (KMnO4) are commonly used.
Major Products Formed
Thiourea Derivatives: Formed from nucleophilic substitution with amines.
Heterocyclic Compounds: Resulting from cyclization reactions.
Amines or Carboxylic Acids: Produced from reduction or oxidation of the nitrile group.
Applications De Recherche Scientifique
5-Isothiocyanatopyrimidine-2-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential anticancer agents and enzyme inhibitors.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe for studying biological pathways and interactions due to its reactive isothiocyanate group.
Mécanisme D'action
The mechanism of action of 5-Isothiocyanatopyrimidine-2-carbonitrile involves its interaction with biological targets through its reactive isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins, such as cysteine residues, leading to the inhibition of enzyme activity or the modulation of protein function. The nitrile group can also participate in interactions with biological molecules, contributing to the compound’s overall activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Iodopyrimidine-2-carbonitrile: Similar structure but with an iodine atom instead of an isothiocyanate group.
5-Bromopyrimidine-2-carbonitrile: Contains a bromine atom at the 5-position.
5-Chloropyrimidine-2-carbonitrile: Features a chlorine atom at the 5-position.
Uniqueness
5-Isothiocyanatopyrimidine-2-carbonitrile is unique due to the presence of both an isothiocyanate and a nitrile group, which confer distinct reactivity and potential for diverse chemical transformations. This dual functionality makes it a valuable compound for the synthesis of complex molecules and the study of biological systems .
Propriétés
Numéro CAS |
125117-99-9 |
|---|---|
Formule moléculaire |
C6H2N4S |
Poids moléculaire |
162.17 g/mol |
Nom IUPAC |
5-isothiocyanatopyrimidine-2-carbonitrile |
InChI |
InChI=1S/C6H2N4S/c7-1-6-8-2-5(3-9-6)10-4-11/h2-3H |
Clé InChI |
UFMMSGWYSARWKY-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=N1)C#N)N=C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole-2-carboxylate](/img/structure/B13680665.png)





![9-Methoxy-1-oxaspiro[5.5]undecan-4-ol](/img/structure/B13680697.png)

![6-Methyl-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13680714.png)

![2-[4-Fluoro-2-(trifluoromethyl)phenyl]-5-methyl-1H-imidazole](/img/structure/B13680727.png)



